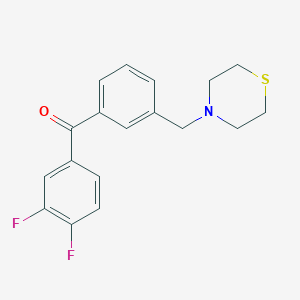

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Übersicht

Beschreibung

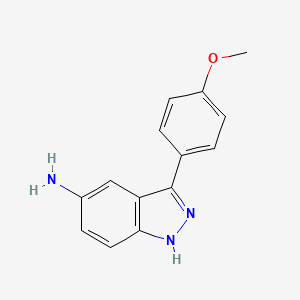

“3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the linear formula C18H17F2NOS . It’s primarily used for research and development purposes .

Molecular Structure Analysis

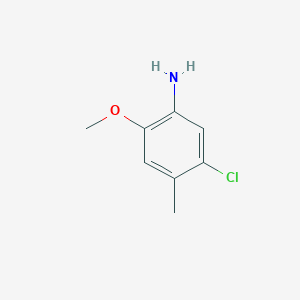

The molecular structure of “3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is represented by the formula C18H17F2NOS . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).Wissenschaftliche Forschungsanwendungen

Photochemical Properties and Applications

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone is a derivative of benzophenone, which exhibits unique photochemical properties. The benzophenone (BP) photophores, including its derivatives, play a crucial role in biological chemistry, bioorganic chemistry, and material science. Upon n-π* excitation, BP photophores form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent radical recombination to create stable covalent bonds. This light-directed covalent attachment process is exploited in various applications:

- Binding/contact site mapping of ligand-protein interactions.

- Identification of molecular targets and interactome mapping.

- Proteome profiling and bioconjugation.

- Site-directed modification of biopolymers and surface grafting.

These applications benefit from BP's low reactivity towards water, stability in ambient light, and the convenience of excitation at 365 nm, along with the availability of BP-containing building blocks and reagents commercially (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Antitumor Activity

Research into benzophenone derivatives, including those similar to this compound, has highlighted their potential in cancer therapy. Compounds featuring morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines. Specifically, these compounds demonstrated significant antitumor activity in models of leukemia and lung carcinoma, indicating their potential as chemotherapeutic agents (Kumazawa et al., 1997).

Environmental and Health Safety Studies

Given the widespread use of benzophenone derivatives in consumer products, including sunscreens, there is a growing body of research focused on their environmental presence and potential health effects. Studies have explored the degradation of these compounds in water treatment processes, the kinetics of their environmental breakdown, and their potential endocrine-disrupting effects. These studies are crucial for understanding the environmental impact and guiding the safe use of benzophenone derivatives in consumer products (Cao et al., 2021; Yang & Ying, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLLSIBSSXHRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643394 | |

| Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-96-7 | |

| Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1613291.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1613294.png)

![2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine](/img/structure/B1613296.png)

![tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B1613300.png)